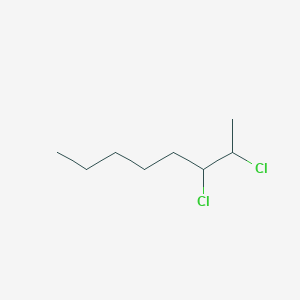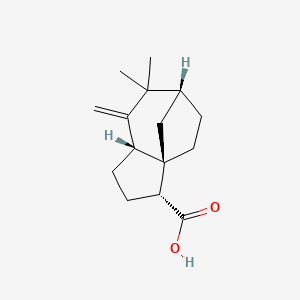
1,7-Dimethyl-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H16 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and two methyl groups are attached at the 1 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions
1,7-Dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 1,7-dimethylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{12}\text{H}{12} + 2\text{H}2 \rightarrow \text{C}{12}\text{H}_{16} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors, which allow for efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1,7-Dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound to produce fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
1,7-Dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,7-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene
- 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene
- 1,2,3,4-Tetrahydronaphthalene
Uniqueness
1,7-Dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. This distinct structure can lead to different interactions and applications compared to other similar compounds.
属性
CAS 编号 |
25419-35-6 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
1,7-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-6-7-11-5-3-4-10(2)12(11)8-9/h6-8,10H,3-5H2,1-2H3 |
InChI 键 |
SOWYMNHXSCXNGN-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC2=C1C=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


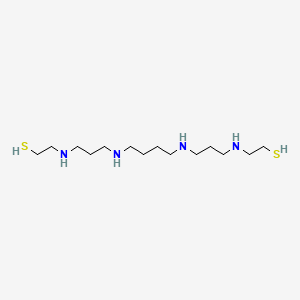
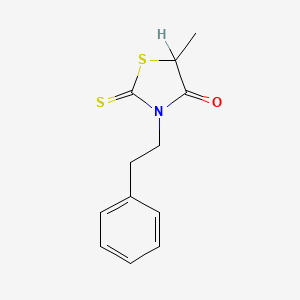

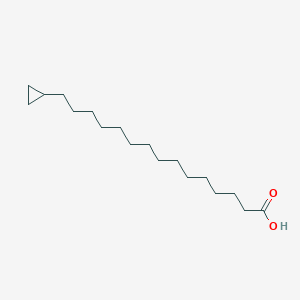
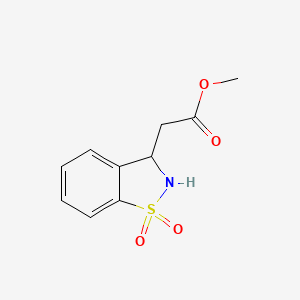


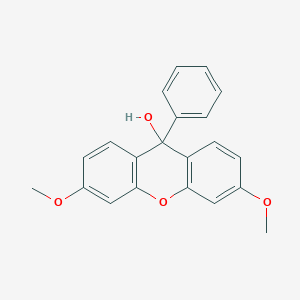
![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
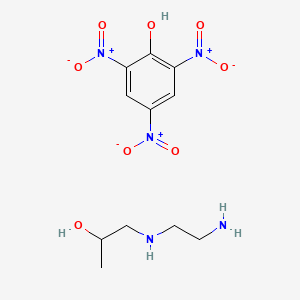
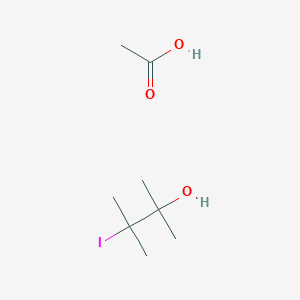
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)
